molecular formula C21H16F3N3O B2697541 4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one CAS No. 862828-15-7

4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one

カタログ番号: B2697541
CAS番号: 862828-15-7
分子量: 383.374
InChIキー: XNMKUJYJOPITKW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one is a synthetic organic compound featuring multiple functional groups, including a pyrrolidinone, an imidazole, and a trifluoromethyl phenyl group. The unique structure of this compound positions it as a potential candidate for various chemical and biological applications due to its diverse functionality.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one typically involves multiple synthetic steps. One of the common synthetic routes begins with the formation of the pyrrolidinone core, followed by the attachment of the benzimidazole and trifluoromethyl phenyl groups. The reaction conditions often include:

  • Formation of Pyrrolidinone Core: : Using a cyclization reaction involving a suitable precursor.

  • Attachment of Benzimidazole Group: : Through a condensation reaction under acidic or basic conditions.

  • Addition of Trifluoromethyl Phenyl Group: : Via a Friedel-Crafts alkylation or acylation.

Industrial production methods require the optimization of these reactions to achieve high yield and purity. Often, catalysts and specific solvents are employed to enhance reaction efficiency.

化学反応の分析

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, forming epoxides or ketones.

  • Reduction: : Reduction of the nitro or imine groups, if present in derivatives, can yield amines.

  • Substitution: : Halogenation and alkylation are common, especially on the phenyl and imidazole rings.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO₄, CrO₃

  • Reducing Agents: : NaBH₄, LiAlH₄

  • Catalysts: : Pd/C for hydrogenation reactions

  • Solvents: : DCM, THF, MeOH

Major Products

  • Epoxides and Ketones: : From oxidation

  • Amines: : From reduction

  • Halogenated Derivatives: : From substitution

科学的研究の応用

Anticancer Activity

Recent studies have indicated that derivatives of this compound demonstrate significant anticancer properties. For instance, compounds related to the benzimidazole moiety have shown selective inhibition against human monoamine oxidase B (hMAO-B), which is linked to various cancers. The synthesized derivatives exhibited IC₅₀ values ranging from 0.075 μM to 0.136 μM, indicating potent inhibitory activity compared to standard drugs like selegiline and rasagiline .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown selective inhibition of hMAO-B, which is crucial in the metabolism of neurotransmitters and is implicated in neurodegenerative diseases. The docking studies revealed strong interactions between the compound and the active site of hMAO-B, suggesting its use in developing therapeutic agents for conditions like Parkinson's disease .

Antimicrobial Properties

The compound's derivatives have also been assessed for antimicrobial activities. Research indicates that certain analogs exhibit moderate to good activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics . This suggests potential applications in treating bacterial infections.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of Pyrrolidinone Core : Achieved through cyclization reactions involving suitable precursors.
  • Attachment of Benzimidazole Group : Conducted via condensation reactions under controlled conditions.
  • Incorporation of Trifluoromethyl Phenyl Group : Often through Friedel-Crafts reactions or acylation processes.

These synthetic routes require optimization to enhance yield and purity, often employing catalysts and specific solvents.

Case Study 1: Anticancer Screening

A recent study synthesized a series of N'-(arylidene)-4-(1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl)benzohydrazide derivatives and evaluated their anticancer activity using MTT assays on various cancer cell lines. The results highlighted the potential of these compounds in cancer therapy due to their selective cytotoxic effects on tumor cells while sparing normal cells .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of compounds derived from the original structure. The study employed agar well diffusion methods to assess efficacy against multiple bacterial strains. Results indicated that some derivatives had MIC values lower than those of standard antibiotics, showcasing their potential as new antimicrobial agents .

作用機序

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl phenyl group, in particular, enhances its binding affinity to specific protein sites, modulating their activity. Pathways involved often include signal transduction and metabolic regulation.

類似化合物との比較

Compared to other pyrrolidinone and imidazole derivatives, 4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one stands out due to its unique trifluoromethyl group, which imparts distinct chemical properties.

Similar Compounds

  • 4-(1H-benzo[d]imidazol-2-yl)-pyrrolidin-2-one: : Lacks the prop-2-yn-1-yl and trifluoromethyl phenyl groups.

  • 4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)-pyrrolidin-2-one: : Similar but without the trifluoromethyl substitution.

  • 1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one: : Similar core structure but lacking the benzimidazole group.

生物活性

The compound 4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H20F3N3OC_{22}H_{20}F_{3}N_{3}O, with a molecular weight of approximately 397.42 g/mol. The structure consists of a pyrrolidinone core substituted with a benzimidazole moiety and a trifluoromethyl phenyl group, which may influence its biological properties.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds containing benzimidazole derivatives have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The presence of electron-withdrawing groups like trifluoromethyl can enhance their lipophilicity and permeability across bacterial membranes.
  • Anti-inflammatory Effects : Some studies suggest that derivatives of benzimidazole can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. This inhibition can lead to reduced production of pro-inflammatory mediators.

Biological Activity Data

A summary of relevant biological activities observed in studies involving similar compounds is presented below:

Activity IC50 Value (µM) Reference
COX-2 Inhibition0.52
Antimicrobial (M. tuberculosis)5.08
Cytotoxicity against cancer cells10 - 20

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers synthesized various benzimidazole derivatives and assessed their antimicrobial efficacy against M. tuberculosis. The compound with structural similarities to our target showed promising results with an IC50 of 5.08 µM, indicating significant potential for further development as an anti-tuberculosis agent .

Case Study 2: COX Inhibition

Another investigation focused on the anti-inflammatory properties of benzimidazole derivatives, revealing that certain compounds exhibited selective COX-2 inhibition with IC50 values as low as 0.52 µM. This suggests that modifications to the benzimidazole structure can enhance anti-inflammatory activity while minimizing side effects associated with COX-1 inhibition .

特性

IUPAC Name

4-(1-prop-2-ynylbenzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O/c1-2-10-26-18-9-4-3-8-17(18)25-20(26)14-11-19(28)27(13-14)16-7-5-6-15(12-16)21(22,23)24/h1,3-9,12,14H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMKUJYJOPITKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。